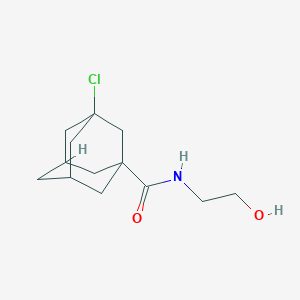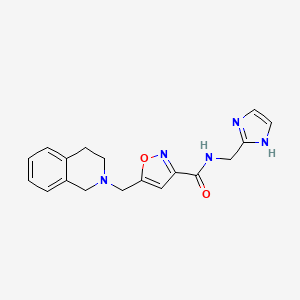
2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and MMPs.
Biochemical and Physiological Effects:
2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells and to enhance the cytotoxicity of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is its versatility. It can be easily synthesized and modified to suit a wide range of experimental needs. It also exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, one of the main limitations of 2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate. One area of interest is the development of novel drug delivery systems based on this compound. It has also been suggested that this compound may have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient and cost-effective synthesis methods for this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate involves the reaction between 2-hydroxyacetophenone and benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a drug delivery system and as a fluorescent probe for imaging studies.
Propriétés
IUPAC Name |
(2-oxo-4-phenylchromen-7-yl) benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5S/c22-21-14-19(15-7-3-1-4-8-15)18-12-11-16(13-20(18)25-21)26-27(23,24)17-9-5-2-6-10-17/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPIPMVQHJTVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)


![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)


![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)
![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)
![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)
![1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4974422.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974428.png)